molecular formula C10H11FN2O B11903781 3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one

3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one

Cat. No.: B11903781
M. Wt: 194.21 g/mol
InChI Key: MOWKJDMCJAISNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a β-lactam precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of azetidine derivatives.

    Substitution: Formation of substituted azetidinones with various functional groups.

Scientific Research Applications

3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(3-chlorophenyl)-1-methylazetidin-2-one: Similar structure with a chlorine atom instead of a fluorine atom.

    3-Amino-4-(3-bromophenyl)-1-methylazetidin-2-one: Similar structure with a bromine atom instead of a fluorine atom.

    3-Amino-4-(3-methylphenyl)-1-methylazetidin-2-one: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

3-amino-4-(3-fluorophenyl)-1-methylazetidin-2-one

InChI

InChI=1S/C10H11FN2O/c1-13-9(8(12)10(13)14)6-3-2-4-7(11)5-6/h2-5,8-9H,12H2,1H3

InChI Key

MOWKJDMCJAISNC-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C1=O)N)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.